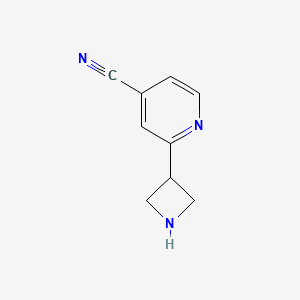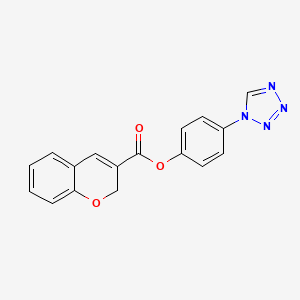
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate is a compound that combines the structural features of tetrazole and chromene. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in drug design to enhance bioavailability and reduce toxicity . Chromenes, on the other hand, are oxygen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties .
準備方法
The synthesis of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of phenols with acrylonitrile in the presence of sodium metal under Michael addition conditions to produce 3-phenoxypropanenitrile . This intermediate can then undergo further reactions to introduce the tetrazole and chromene moieties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, enhancing the compound’s bioavailability and reducing toxicity . The chromene ring can participate in redox reactions, contributing to its antioxidant properties . Molecular docking studies have shown that the compound can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Shares the tetrazole moiety but lacks the chromene ring, resulting in different biological activities.
(E)-4-Phenyl-2H-chromene-3-carbaldehyde O-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]oxime: Contains a triazole ring instead of a tetrazole, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its combination of tetrazole and chromene structures, which confer a broad spectrum of biological activities and potential therapeutic applications.
特性
分子式 |
C17H12N4O3 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC名 |
[4-(tetrazol-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-9-12-3-1-2-4-16(12)23-10-13)24-15-7-5-14(6-8-15)21-11-18-19-20-21/h1-9,11H,10H2 |
InChIキー |
MTWCAZKXSNMCBE-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


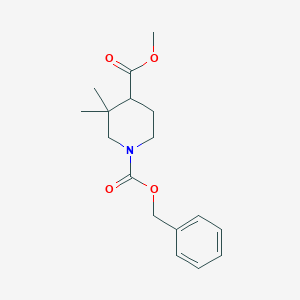
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
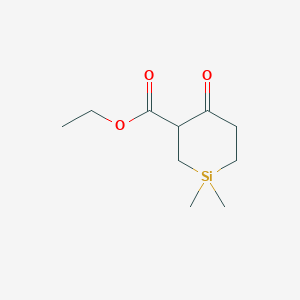

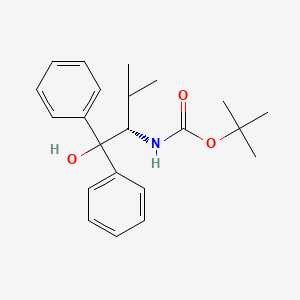
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
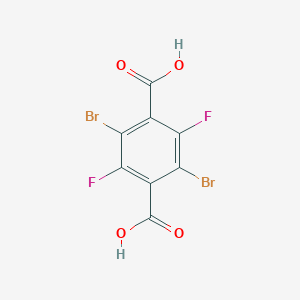


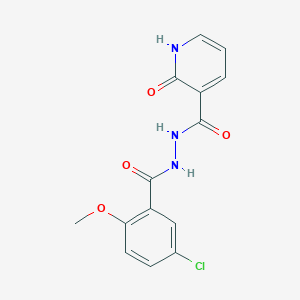
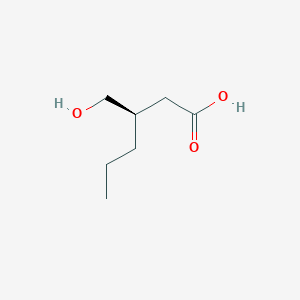
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
